molecular formula C18H13ClN2O2S B2993078 2-chloro-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865183-08-0

2-chloro-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2993078
CAS RN: 865183-08-0
M. Wt: 356.82
InChI Key: CZLRZFXXMSQBAX-ZZEZOPTASA-N
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Description

“2-chloro-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound. It is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The resulting benzothiazole-2-yl urea is then refluxed with hydrazine hydrate to yield the product .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with varying structures demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential for designing new antimicrobial agents based on benzothiazole cores (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Certain benzothiazole derivatives were found to significantly inhibit corrosion of steel in acidic solutions, offering better stability and efficiency than previously reported inhibitors. This suggests their application in protecting metal surfaces in corrosive environments (Hu et al., 2016).

Liquid Crystal Materials

A series of benzothiazole derivatives were synthesized and characterized as liquid crystal materials, displaying enantiotropic nematic and smectic C phases. These findings are relevant for applications in displays and optical devices (Ha et al., 2010).

properties

IUPAC Name

2-chloro-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-3-10-21-15-9-8-12(23-2)11-16(15)24-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLRZFXXMSQBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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